2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-5-6-8(12(13)14)11-4-2-1-3-7(11)10-6/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTSNKHYSRQDPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with glyoxal to form the imidazo[1,2-a]pyridine core. This intermediate is then nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 3-position. The final step involves the chloromethylation of the imidazo[1,2-a]pyridine ring using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory-scale synthesis. These methods focus on improving yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are commonly employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or reduction with sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Reduction: Formation of 2-(Aminomethyl)-3-nitroimidazo[1,2-a]pyridine.
Oxidation: Formation of various oxidized imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Scientific Research Applications
- Synthesis of complex structures: 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine serves as a starting material in synthesizing more complex structures of pharmacological interest .
- Study of reactivity: It is used to study the reactivity of the 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine series in electron transfer reactions .
- SRN1 reactions: This compound is utilized in reactions with nucleophiles to determine the reactivity of different electrophile halides . In experimental conditions, nitronate, malonate, and sulfinate anions react only on the chloromethyl group .
- Regioselectivity studies: Research has shown that 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine reacts with carbon and sulfinate centered anions only by substitution of the chloromethyl group, potentially mediated by an mechanism. Additionally, a double reactivity at the 8-position and chloromethyl group was observed with phenylthiolate anion, where the 8-position reaction follows an electron transfer process, and the chloromethyl group may not follow a free radical chain mechanism exclusively .
Imidazo[1,2-a]pyridine Derivatives
Imidazo[1,2-a]pyridines are nitrogen-bridgehead fused heterocycles widely used in pharmacology due to their diverse activities . These molecules exhibit antiviral, antibacterial, antiparasitic, anti-inflammatory, and antipyretic properties, and also serve as β-amyloid formation inhibitors, GABA A and benzodiazepine receptor agonists, and cardiotonic agents . Some derivatives have shown potential as cholinesterase inhibitors .
General Properties of Imidazo[1,2-a]pyridine
FTIR Spectroscopy: FTIR spectroscopy can confirm the structure of imidazo[1,2-a]pyridine derivatives . N-H stretching bonds appear in the range of 3500–3300 cm-1, C-N stretching of imidazole at ~1370 and ~1200 cm-1, unsaturated C-H (pyridine) stretching near 3100 cm-1, and v(C-C) and ω(C-H) at ~1600 & 1450 cm-1 and ~750 cm-1, respectively .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine involves its interaction with biological macromolecules. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in DNA, proteins, and enzymes. This interaction can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The nitro group can undergo bioreduction to form reactive intermediates that further enhance its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 2-(chloromethyl)-3-nitroimidazo[1,2-a]pyridine are influenced by substituent variations. Below is a comparative analysis with analogous derivatives:
Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives
Notes:
- EC₅₀ values for *Trypanosoma brucei brucei; SI = Selectivity Index (CC₅₀ HepG2/EC₅₀).
- SAR = Structure-Activity Relationship.
Key Insights from Comparative Analysis
Impact of Substituents on Bioactivity: The chloromethyl group at C2 enables diverse functionalization (e.g., sulfonation, thiylation) but contributes to low solubility. Replacing it with methylsulfonyl (as in Compound 8) enhances aqueous solubility (logP reduced from 2.5 to 1.2) without compromising antitrypanosomal activity . Nitro group at C3 is critical for redox activation in parasites. Its removal abolishes activity, as seen in non-nitro derivatives .
Scaffold Modifications :
- Replacing the pyridine ring with pyridazine (imidazo[1,2-b]pyridazine) shifts selectivity but reduces potency (EC₅₀ increases from nM to μM range) .
- Halogenation (Br/Cl at C6/C8) improves antiparasitic activity. Compound 8’s bromine at C8 enhances target binding, achieving EC₅₀ = 17 nM .
Solubility-Enhancing Strategies :
- Sulfonyl groups at C2 (e.g., -SO₂CF₃, -SO₂iPr) improve solubility by reducing logP. For example, 2-[(3,3,3-trifluoropropylsulfonyl)methyl] derivatives show 10-fold higher solubility than chloromethyl analogues .
- Thioether substitutions (e.g., phenylthio at C8) decrease solubility and antileishmanial efficacy, highlighting the sulfone group’s importance .
Pharmacological and Toxicity Profiles
- Antiparasitic Activity: Derivatives exhibit EC₅₀ values in the nM-μM range against Trypanosoma brucei and Leishmania spp., with selectivity indices >1000 in mammalian cells .
- Toxicity : Chloromethyl derivatives show moderate cytotoxicity (CC₅₀ HepG2 >100 μM), while methylsulfonyl analogues are better tolerated .
Biological Activity
2-(Chloromethyl)-3-nitroimidazo[1,2-a]pyridine is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological profiles, including antileishmanial and antitrypanosomal properties, as well as cytotoxicity against various cell lines. The compound's structural features contribute significantly to its reactivity and biological efficacy.
Chemical Structure and Synthesis
The compound belongs to the imidazo[1,2-a]pyridine family, which has been studied for various therapeutic applications. The synthesis of this compound typically involves the condensation of 2-amino-3,5-dibromopyridine with 1,3-dichloroacetone followed by nitration to introduce the nitro group at the 3-position. This synthetic pathway allows for modifications that enhance biological activity.
Antileishmanial Activity
Recent studies have demonstrated that this compound exhibits significant antileishmanial activity. The effective concentration (EC50) against Leishmania infantum promastigotes was reported at 1.1 µM , indicating potent activity. However, this compound also showed cytotoxic effects on HepG2 liver cancer cells with a cytotoxic concentration (CC50) of 2.7 µM .
Table 1: Biological Activity Summary
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 1.1 | 2.7 | 2.45 |
Antitrypanosomal Activity
In addition to its antileishmanial properties, this compound has also been evaluated for its activity against Trypanosoma brucei. While specific EC50 values were not consistently reported across studies, it was noted that modifications to the structure could enhance efficacy against trypanosomal infections .
The biological mechanisms underlying the activity of this compound involve electron transfer processes and radical mechanisms. The chloromethyl group is particularly reactive under nucleophilic substitution reactions (SRN1 mechanism), allowing for interactions with various nucleophiles . This reactivity is crucial for its pharmacological action and potential therapeutic applications.
Case Studies
Several studies have highlighted the efficacy of derivatives of this compound:
- Study A : A derivative with a phenylthioether substitution at position 8 exhibited comparable antileishmanial activity while reducing cytotoxicity on HepG2 cells (CC50 = 11.9 µM ) .
- Study B : Another study indicated that compounds bearing additional halogen substitutions showed enhanced selectivity and reduced toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
